N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C12H16BrClN2O and a molecular weight of 319.63 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 2-bromobenzoyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization methods .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)piperidine-4-carboxamide hydrochloride
- N-(2-fluorophenyl)piperidine-4-carboxamide hydrochloride
- N-(2-iodophenyl)piperidine-4-carboxamide hydrochloride
Uniqueness
N-(2-bromophenyl)piperidine-4-carboxamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(2-bromophenyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISMJOHCYIZIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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